molecular formula C21H28FN3O7 B172682 benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone CAS No. 161401-82-7

benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone

Cat. No. B172682
M. Wt: 453.5 g/mol
InChI Key: SUUHZYLYARUNIA-YEWWUXTCSA-N
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Description

Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor . It plays a key role in inhibiting apoptosis by blocking the processing of CPP32 .


Molecular Structure Analysis

The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .


Chemical Reactions Analysis

Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by preventing the processing of CPP32 . This suggests that it acts as an ICE-like protease inhibitor .


Physical And Chemical Properties Analysis

The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .

Scientific Research Applications

1. Inhibition of Apoptosis

  • Summary of Application : Z-VAD.FMK is used as an inhibitor of apoptosis, a process of programmed cell death. It works by blocking the processing of CPP32, an important protein in the apoptosis pathway .
  • Methods of Application : The compound is applied to cells undergoing apoptosis, where it inhibits Interleukin-1β converting enzyme (ICE)-like proteases, which play a key role in the induction of apoptosis .
  • Results or Outcomes : The application of Z-VAD.FMK prevents the processing of CPP32 to its active form, thereby inhibiting apoptosis .

2. Prevention of Follicular Death After Ovarian Tissue Transplantation

  • Summary of Application : Z-VAD.FMK is used as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation .
  • Methods of Application : In vitro, granulosa cells were exposed to hypoxic conditions, reproducing early ischemia after ovarian tissue transplantation, and treated with Z-VAD.FMK (50 μM). In vivo, cryopreserved human ovarian fragments were embedded in a collagen matrix containing Z-VAD.FMK (50 μM) and xenotransplanted on SCID mice ovaries for 3 days or 3 weeks .
  • Results or Outcomes : The application of Z-VAD.FMK maintained the metabolic activity of granulosa cells, reduced cell death, and decreased PARP cleavage. In vivo, no improvement of follicular pool and global tissue preservation was observed with Z-VAD.FMK in ovarian tissue recovered 3-days post-grafting. Conversely, after 3 weeks of transplantation, the primary follicular density was higher in fragments treated with Z-VAD.FMK. This improvement was associated with a decreased percentage of apoptosis in the tissue .

3. Inhibition of Interleukin-1β Converting Enzyme (ICE)-like Proteases

  • Summary of Application : Z-VAD.FMK is used as an inhibitor of Interleukin-1β converting enzyme (ICE)-like proteases, which play a key role in the induction of apoptosis .
  • Methods of Application : The compound is applied to cells undergoing apoptosis, where it inhibits the processing of CPP32 to its active form .
  • Results or Outcomes : The application of Z-VAD.FMK prevents the processing of CPP32 to its active form, thereby inhibiting apoptosis .

4. Inhibition of Caspases

  • Summary of Application : Z-VAD.FMK is a cell permeable broad-spectrum caspase inhibitor with no cytotoxic effects that irreversibly binds to the catalytic site of caspases .
  • Methods of Application : The compound can be applied to cells undergoing apoptosis, where it inhibits the activity of caspases .
  • Results or Outcomes : The application of Z-VAD.FMK inhibits the activity of caspases, thereby inhibiting apoptosis .

Future Directions

The results suggest that novel inhibitors of apoptosis can be developed which prevent processing of proforms of ICE-like proteases . This could open up new avenues for research and development in the field of apoptosis inhibitors.

properties

IUPAC Name

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUHZYLYARUNIA-YEWWUXTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420584
Record name Caspase Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone

CAS RN

161401-82-7
Record name Z-Val-Ala-Asp fluoromethyl ketone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caspase Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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